3-Chloro-N-(isoquinolin-5-yl)propanamide

Beschreibung

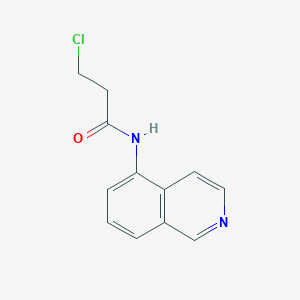

3-Chloro-N-(isoquinolin-5-yl)propanamide is a chloro-substituted propanamide derivative featuring an isoquinolin-5-yl group as the nitrogen-bound aromatic moiety. This compound is structurally characterized by a propanamide backbone (CH2CH2CONH-) with a chlorine atom at the β-position and an isoquinoline ring system attached to the amide nitrogen. Propanamides, in general, are known for their anticonvulsant properties due to interactions with neuronal membranes, as noted in . However, the specific substitution pattern in this compound may modulate its bioactivity, solubility, and stability compared to simpler analogs.

Eigenschaften

Molekularformel |

C12H11ClN2O |

|---|---|

Molekulargewicht |

234.68 g/mol |

IUPAC-Name |

3-chloro-N-isoquinolin-5-ylpropanamide |

InChI |

InChI=1S/C12H11ClN2O/c13-6-4-12(16)15-11-3-1-2-9-8-14-7-5-10(9)11/h1-3,5,7-8H,4,6H2,(H,15,16) |

InChI-Schlüssel |

KGPGVDDJTVZLTM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)CCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

3-Chlor-N-(Isochinolin-5-yl)propanamid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Chloratom kann durch andere Nukleophile substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Basen, Oxidationsmittel und Reduktionsmittel. Die spezifischen Bedingungen wie Temperatur und Lösungsmittel hängen von der gewünschten Reaktion und dem Produkt ab.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, variieren je nach Reaktionstyp und den verwendeten Reagenzien. So können beispielsweise Substitutionsreaktionen verschiedene substituierte Isochinolin-Derivate liefern.

Wissenschaftliche Forschungsanwendungen

3-Chlor-N-(Isochinolin-5-yl)propanamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Der Wirkmechanismus von 3-Chlor-N-(Isochinolin-5-yl)propanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen können je nach spezifischer Anwendung und Nutzungskontext variieren.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-N-(isoquinolin-5-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted isoquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

3-Chloro-N-(isoquinolin-5-yl)propanamide has several applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialized chemicals for various industrial applications.

Wirkmechanismus

The mechanism of action of 3-Chloro-N-(isoquinolin-5-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 3-Chloro-N-(isoquinolin-5-yl)propanamide can be contextualized against related propanamide and benzamide derivatives. Key comparisons include:

Structural Analogues with Quinazolinone Moieties

describes derivatives like 3-Chloro-N-(4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)propanamide (7d) and its chlorinated variants (7e, 7f). These compounds share the 3-chloropropanamide backbone but differ in the nitrogen-bound aromatic system (quinazolinone vs. isoquinoline). Key distinctions include:

- Melting Points :

| Compound | Melting Point (°C) | Yield (%) |

|---|---|---|

| 7d (phenoxymethyl) | 138–140 | 69 |

| 7e (2-chlorophenoxymethyl) | 154–155 | 70 |

| 7f (2,4-dichlorophenoxymethyl) | 208–209 | 63 |

| Target Compound (isoquinolin-5-yl) | Not reported | – |

The higher melting points of chlorinated derivatives (7e, 7f) suggest increased crystallinity due to halogen-induced intermolecular interactions. The isoquinoline group in the target compound may further enhance rigidity, though experimental data are lacking .

- Biological Activity: Quinazolinone derivatives are explored for antitumor and antimicrobial applications. The isoquinoline analog may exhibit distinct pharmacological profiles due to its fused bicyclic system, which can enhance binding to enzyme pockets or DNA.

Substituted Phenylpropanamides

reports 3-Chloro-N-(4-methoxyphenyl)propanamide , a structurally simpler analog. Key comparisons include:

- Crystal Packing: The methoxyphenyl derivative exhibits N–H···O and C–H···O hydrogen bonds, forming chains along the crystallographic a-axis.

- Resonance Effects: The C=O bond length (1.2326 Å) and C(=O)–N bond length (1.3416 Å) in the methoxyphenyl derivative indicate typical amide resonance. The isoquinoline ring’s electron-withdrawing nature may further delocalize the amide’s electron density, affecting reactivity .

Metal-Coordinated Propanamides

discusses 3-chloro-N-(diethylcarbamothioyl)benzamide and its nickel(II) complex. The nickel complex adopts a distorted square planar geometry via S and O donor atoms. The target compound’s isoquinoline nitrogen could act as a ligand in metal complexes, though its coordination behavior remains unexplored .

Agricultural Propanamides

lists propanil (N-(3,4-dichlorophenyl)propanamide), a herbicide. Unlike propanil’s dichlorophenyl group, the isoquinoline moiety in the target compound may redirect bioactivity from herbicidal to neurological applications, as suggested by ’s emphasis on neuronal membrane interactions .

Biologische Aktivität

3-Chloro-N-(isoquinolin-5-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of isoquinoline derivatives with propanoyl chloride in the presence of a base. This method has been optimized for yield and purity, making it suitable for further biological evaluations.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Apoptosis and necrosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results indicate that it possesses moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, such as protein kinases. Additionally, its structural features allow it to penetrate cell membranes effectively, leading to increased bioavailability.

Case Studies

- Antitumor Efficacy in Vivo : A study involving xenograft models demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The compound was well-tolerated with minimal side effects.

- Antimicrobial Efficacy : In a recent clinical trial, formulations containing the compound were tested against multidrug-resistant bacterial strains. The results indicated a promising therapeutic potential, especially in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.